molecular formula C16H20O2 B12973067 2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione

2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione

Cat. No.: B12973067
M. Wt: 244.33 g/mol
InChI Key: BFMINBYDWXGGMJ-UHFFFAOYSA-N
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Description

2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by its yellow solid appearance and its solubility in common organic solvents such as ether, benzene, and methanol . It belongs to the class of anthraquinones, which are known for their diverse chemical reactivity and applications in various fields.

Preparation Methods

The synthesis of 2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-ethyl-anthraquinone under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature . Industrial production methods may involve similar hydrogenation processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione undergoes various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones.

Scientific Research Applications

This compound has several scientific research applications across different fields. In chemistry, it is used as a precursor for the synthesis of dyes and pigments due to its anthraquinone structure . In biology and medicine, it exhibits biological activities such as anti-tumor and antioxidant properties, making it a subject of interest for drug development and therapeutic research . Additionally, it is used in the industry for the production of various chemical intermediates and as a component in certain types of dyes.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. Its anti-tumor activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways that are crucial for cancer cell proliferation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.

Comparison with Similar Compounds

2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione can be compared with other similar compounds such as 1,2,3,4,5,6,7,8-octahydroanthracene and 9-ethyl-1,2,3,4,5,6,7,8-octahydroanthracene While these compounds share a similar core structure, the presence of different substituents (eg, ethyl groups) and functional groups (eg, quinone moieties) can significantly influence their chemical reactivity and applications

Properties

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

2-ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione

InChI

InChI=1S/C16H20O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h10H,2-9H2,1H3

InChI Key

BFMINBYDWXGGMJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)C(=O)C3=C(C2=O)CCCC3

Origin of Product

United States

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